molecular formula C27H18BrN3O4 B14114876 6-bromo-3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-bromo-3-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14114876
M. Wt: 528.4 g/mol
InChI Key: AOKHGEJNAPUUCW-UHFFFAOYSA-N
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Description

6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that features a quinoline core substituted with various functional groups, including bromine, furan, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the bromine atom through electrophilic bromination. Subsequent steps involve the formation of the pyrazole ring and the attachment of furan groups through cyclization and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups at the bromine site.

Scientific Research Applications

6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anticancer and antimicrobial agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: The compound is explored for its material properties, including its use in organic electronics and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research.

Properties

Molecular Formula

C27H18BrN3O4

Molecular Weight

528.4 g/mol

IUPAC Name

6-bromo-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H18BrN3O4/c28-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)25(26(32)29-19)20-15-21(22-8-4-12-34-22)31(30-20)27(33)23-9-5-13-35-23/h1-14,21H,15H2,(H,29,32)

InChI Key

AOKHGEJNAPUUCW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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